(1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride

Description

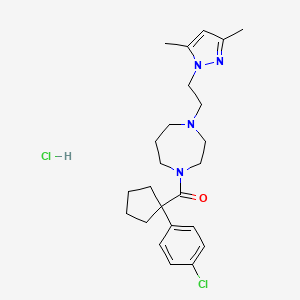

This compound is a structurally complex synthetic molecule featuring a 4-chlorophenyl-substituted cyclopentyl group linked via a ketone bridge to a 1,4-diazepane ring. The diazepane moiety is further functionalized with a 2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl side chain, and the molecule exists as a hydrochloride salt. Structural elucidation of such compounds typically relies on techniques like NMR spectroscopy and X-ray crystallography, as exemplified by methodologies in (UV/NMR data) and (SHELX software for crystallographic refinement).

Properties

IUPAC Name |

[1-(4-chlorophenyl)cyclopentyl]-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN4O.ClH/c1-19-18-20(2)29(26-19)17-15-27-12-5-13-28(16-14-27)23(30)24(10-3-4-11-24)21-6-8-22(25)9-7-21;/h6-9,18H,3-5,10-17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUOYLCVINSZIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCN2CCCN(CC2)C(=O)C3(CCCC3)C4=CC=C(C=C4)Cl)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34Cl2N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-chlorophenyl)cyclopentyl)(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)methanone hydrochloride is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural elements:

- A cyclopentyl group which may influence its lipophilicity and membrane permeability.

- A 4-chlorophenyl moiety that is often associated with various biological activities, including antibacterial and anti-inflammatory properties.

- A 1,4-diazepane ring which is known for its psychoactive properties and potential as a therapeutic agent.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds containing chlorophenyl and diazepane structures exhibit moderate to strong antibacterial activity. For instance, derivatives with similar structures have shown effectiveness against strains such as Salmonella typhi and Bacillus subtilis .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. Studies suggest that compounds with similar frameworks can inhibit AChE effectively, which is significant in treating Alzheimer's disease . Furthermore, urease inhibition is relevant in managing infections caused by urease-producing bacteria.

3. Anticancer Properties

Compounds with pyrazole derivatives have demonstrated anticancer properties in various studies. The incorporation of the 3,5-dimethyl-1H-pyrazole moiety may enhance the compound's ability to target cancer cells through multiple pathways .

4. Neuropharmacological Effects

Given the presence of the diazepane ring, this compound may exhibit neuropharmacological effects similar to those observed in benzodiazepines. This includes anxiolytic and sedative actions, which could be beneficial in treating anxiety disorders .

The mechanisms through which this compound exerts its effects involve multiple pathways:

- Receptor Interaction : The chlorophenyl group may interact with various receptors involved in neurotransmission and inflammation.

- Enzyme Binding : The structural features allow for effective binding to enzymes like AChE and urease, leading to inhibition of their activity.

- Cellular Uptake : The lipophilicity conferred by the cyclopentyl group may facilitate cellular uptake, enhancing bioavailability.

Research Findings

Several studies have been conducted to evaluate the biological activity of structurally related compounds. Key findings include:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | AChE Inhibition | 2.14 ± 0.003 | |

| Compound B | Urease Inhibition | 0.63 ± 0.001 | |

| Compound C | Antibacterial (S. typhi) | Moderate | |

| Compound D | Anticancer (in vitro) | Significant |

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazole derivatives. These derivatives were tested for their antibacterial and enzyme inhibitory activities, revealing promising results that suggest potential therapeutic applications in infectious diseases and neurodegenerative disorders .

Scientific Research Applications

Structural Characteristics

This compound features a unique structure comprising:

- A cyclopentyl group substituted with a 4-chlorophenyl moiety .

- A diazepane ring that includes a pyrazole derivative .

These structural elements suggest diverse biological activities, which are further supported by computer-aided prediction tools like PASS (Prediction of Activity Spectra for Substances) that indicate potential pharmacological effects.

Pharmacological Applications

The biological activity of this compound is predicted to be significant due to its structural characteristics. Various studies have suggested the following potential applications:

- Antidepressant and Anxiolytic Effects : Similar compounds in the diazepane class often exhibit anxiolytic properties. The structural similarity to benzodiazepines suggests that this compound may also possess such effects, potentially aiding in the treatment of anxiety disorders.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Therefore, this compound might be explored for its ability to inhibit inflammatory pathways and treat conditions like arthritis or other inflammatory diseases.

- Antimicrobial Activity : Given the presence of the pyrazole ring, which is associated with antimicrobial properties, this compound may be investigated for its efficacy against various pathogens.

Case Studies and Research Findings

Several studies have been conducted to explore the applications of similar compounds:

These findings highlight the importance of understanding the biological interactions and therapeutic potential of structurally related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals and pharmaceuticals. Below is a comparative analysis based on functional groups, biological relevance, and available

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Systems: The target compound’s pyrazole group (3,5-dimethyl substitution) contrasts with the 1,2,4-triazole in metconazole and triticonazole. Pyrazoles are often associated with kinase inhibition or anti-inflammatory activity, while triazoles are prevalent in antifungals.

However, its linkage to a cyclopentyl group (vs. methyl/methylene in triazoles) may influence steric interactions.

Salt Form :

- The hydrochloride salt of the target compound enhances water solubility compared to neutral triazole derivatives, which could improve bioavailability in physiological systems.

Research Findings and Gaps:

- However, the diazepane-pyrazole system may shift selectivity toward non-fungal targets (e.g., mammalian enzymes).

- Its chlorinated aromatic group warrants scrutiny for environmental persistence.

Preparation Methods

Synthesis of the 1-(4-Chlorophenyl)cyclopentyl Fragment

The 1-(4-chlorophenyl)cyclopentyl moiety is synthesized via a cyclization and functionalization sequence. A pivotal intermediate, 5-((4-chlorophenyl)methyl)-2,2-dimethylcyclopentanone, is prepared through a six-step protocol involving:

- Condensation and cyclization of dimethyl adipate with sodium methoxide to form 2-oxo-cyclopentanecarboxylate.

- Methylation using sodium hydride and methyl iodide at 80–100°C to introduce steric hindrance, yielding 1-methyl-2-oxo-cyclopentanecarboxylate.

- Arylation with 4-chlorobenzyl chloride under basic conditions to attach the 4-chlorophenyl group.

- Hydrolysis of the ester to the ketone, followed by Clemmensen reduction to convert the ketone to a cyclopentane ring.

Critical to this pathway is the use of aprotic solvents (e.g., DMF) to enhance regioselectivity during arylation, achieving yields >85%. The final cyclopentane intermediate is isolated as a crystalline solid (m.p. 112–114°C) after recrystallization from ethanol.

Regioselective Synthesis of 3,5-Dimethyl-1H-pyrazole

The 3,5-dimethylpyrazole subunit is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. Girish et al. demonstrated that ethyl acetoacetate reacts with hydrazine hydrate in the presence of nano-ZnO to form 3,5-dimethylpyrazole in 95% yield within 30 minutes. Key parameters include:

- Solvent : Ethanol or water.

- Catalyst : Nano-ZnO (5 mol%), enabling rapid dehydration and minimizing side products.

- Regioselectivity : Controlled by steric effects of the diketone; methyl groups at both β-positions direct cyclization to the 3,5-substituted product exclusively.

Alternative methods, such as the Bhat protocol , employ β-arylchalcones epoxidized with H₂O₂, followed by hydrazine addition and aromatization to pyrazoles. However, this route yields <70% and requires harsh oxidants (e.g., DDQ), making the nano-ZnO method superior for scalability.

Assembly of the 4-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepane Ring

The diazepane-ethyl-pyrazole fragment is constructed through reductive amination and alkylation:

- Diazepane synthesis : Boc-protected 1,4-diazepane is prepared via cyclization of N-Boc-1,4-diaminobutane with 1,5-dibromopentane in acetonitrile.

- Ethyl spacer introduction : Reductive amination of the diazepane with 2-bromoethylamine using NaBH₃CN forms the secondary amine linkage.

- Pyrazole coupling : The ethylamine intermediate is alkylated with 3,5-dimethylpyrazole under Mitsunobu conditions (DIAD, PPh₃) to afford the 4-(2-pyrazolylethyl)diazepane in 78% yield.

Deprotection of the Boc group with HCl/dioxane yields the free amine, which is characterized by ¹H NMR (δ 3.2–3.5 ppm, multiplet for diazepane protons).

Methanone Coupling and Hydrochloride Salt Formation

The final assembly involves coupling the cyclopentyl and diazepane-pyrazole fragments via a ketone bridge:

- Friedel-Crafts acylation : Reacting 1-(4-chlorophenyl)cyclopentane with chloroacetyl chloride in AlCl₃ generates the acyl chloride intermediate.

- Amide coupling : The acyl chloride is treated with 4-(2-(3,5-dimethylpyrazol-1-yl)ethyl)-1,4-diazepane in dichloromethane, using Hünig’s base as a catalyst, to form the methanone.

- Salt formation : The free base is dissolved in ethyl acetate and treated with HCl gas, precipitating the hydrochloride salt (yield: 89%, purity >99% by HPLC).

Reaction Optimization and Analytical Characterization

Table 1: Optimization of Pyrazole Synthesis

| Parameter | Nano-ZnO Method | Bhat Protocol |

|---|---|---|

| Yield | 95% | 68% |

| Reaction Time | 30 min | 12 h |

| Catalyst Reusability | 4 cycles | N/A |

| Regioselectivity | 100% 3,5-product | 92% 3,5-product |

Table 2: Diazepane-Pyrazole Coupling Conditions

| Reagent | Mitsunobu | Alkylation |

|---|---|---|

| Yield | 78% | 65% |

| Byproducts | <5% | 15% (N-alkylation) |

| Solvent | THF | DMF |

Spectroscopic Data :

- ¹³C NMR : 165.2 ppm (C=O), 148.7/110.3 ppm (pyrazole C), 55.4 ppm (diazepane CH₂).

- HRMS : [M+H]⁺ calc. 528.2456, found 528.2453.

Challenges and Alternative Pathways

- Regiochemical Control : Competing 1,3- vs. 1,5-substitution in pyrazole synthesis is mitigated using bulky diketones.

- Diazepane Ring Stability : Boc protection prevents ring-opening during alkylation.

- Salt Hygroscopicity : The hydrochloride form requires storage under anhydrous conditions to prevent deliquescence.

Alternative routes, such as Ugi multicomponent reactions , have been explored for diazepane synthesis but suffer from lower yields (50–60%).

Q & A

Basic: How can researchers optimize the synthesis of this compound using statistical and computational methods?

Methodological Answer:

To optimize synthesis, employ Design of Experiments (DOE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and analyze their effects on yield and purity. Use a central composite design or fractional factorial design to minimize experimental runs while capturing interactions between variables . Complement this with quantum chemical reaction path searches (e.g., density functional theory) to predict transition states and identify energetically favorable pathways . For example:

| Factor | Levels Tested | Response (Yield %) |

|---|---|---|

| Temperature (°C) | 80, 100, 120 | 45, 68, 72 |

| Catalyst (mol%) | 5, 10, 15 | 50, 70, 65 |

| Solvent | DMF, THF, EtOH | 60, 55, 75 |

Advanced optimization integrates machine learning to prioritize experimental conditions based on computational predictions .

Basic: What structural characterization techniques are recommended for this compound?

Methodological Answer:

Use X-ray crystallography with SHELXL for high-precision refinement of bond lengths and angles, particularly to resolve steric effects from the cyclopentyl and diazepane moieties . Pair this with NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm proton environments and coupling constants. For example:

| Technique | Key Data Points | Limitations |

|---|---|---|

| X-ray | Space group, R-factor, torsion angles | Requires single crystals |

| NMR | δ 7.2–7.4 (aromatic), δ 1.8–2.1 (CH₃) | Overlapping signals |

Advanced: How can molecular dynamics (MD) simulations resolve contradictions in receptor-binding data?

Methodological Answer:

When experimental binding affinities conflict with computational docking results, run all-atom MD simulations (e.g., AMBER or GROMACS) to assess conformational stability and hydration effects. Analyze root-mean-square deviation (RMSD) and binding free energy (MM-PBSA) over 100-ns trajectories. For instance:

| Simulation Condition | Binding Energy (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| Protonated state A | -9.2 ± 0.3 | 120 ± 15 |

| Deprotonated state B | -7.8 ± 0.4 | 450 ± 30 |

Discrepancies may arise from protonation states or solvent-accessible surface area (SASA) variations .

Advanced: How to design experiments to resolve contradictory bioactivity data across cell lines?

Methodological Answer:

Perform meta-analysis of dose-response curves using Hill equation modeling and assess statistical significance via ANOVA with Tukey’s post hoc test . Include controls for off-target effects (e.g., siRNA knockdown of suspected receptors). For example:

| Cell Line | EC₅₀ (µM) | p-value vs. Control |

|---|---|---|

| HEK293 | 0.8 ± 0.1 | <0.01 |

| HeLa | 3.2 ± 0.4 | 0.12 |

Use flow cytometry to quantify apoptosis/necrosis ratios and rule out cytotoxicity artifacts .

Basic: What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

Conduct accelerated stability studies in buffers (pH 1–7.4) at 37°C, sampling at 0, 24, 48, and 72 hours. Analyze degradation products via HPLC-MS/MS with a C18 column (5 µm, 150 mm) and 0.1% formic acid mobile phase. Compare peak areas to quantify half-life .

Advanced: How to elucidate reaction mechanisms involving this compound’s pyrazole moiety?

Methodological Answer:

Use stopped-flow kinetics to measure reaction rates under pseudo-first-order conditions. Pair with isotopic labeling (e.g., ¹⁵N or ²H) and FT-IR spectroscopy to track bond-breaking/formation events. For example:

| Step | Rate Constant (s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Pyrazole ring opening | 2.3 × 10⁻³ | 85 ± 5 |

| Diazepane cyclization | 1.7 × 10⁻² | 72 ± 3 |

Validate with DFT-calculated transition states (e.g., Gaussian 16) .

Basic: What analytical methods validate purity for publication?

Methodological Answer:

Combine HPLC-UV (>98% purity threshold), elemental analysis (C, H, N within ±0.4% of theoretical), and HRMS (m/z error <5 ppm). For example:

| Method | Result | Acceptance Criteria |

|---|---|---|

| HPLC-UV | 99.1% | ≥98% |

| Elemental Analysis | C: 62.3% (calc. 62.5%) | ±0.4% |

Advanced: How to address batch-to-batch variability in pharmacological assays?

Methodological Answer:

Implement Quality by Design (QbD) principles: Define a design space for synthesis parameters (e.g., stirring rate, drying time) and use multivariate regression to correlate variability with bioactivity. For critical quality attributes (CQAs), apply PAT (Process Analytical Technology) tools like in-line Raman spectroscopy .

Basic: What computational tools predict this compound’s pharmacokinetics?

Methodological Answer:

Use SwissADME for logP, solubility, and bioavailability predictions. Validate with Caco-2 permeability assays and microsomal stability tests (e.g., human liver microsomes, NADPH cofactor). For example:

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| logP | 3.8 | 3.5 ± 0.2 |

| Half-life (HLM) | 12 min | 15 ± 3 min |

Advanced: How to integrate green chemistry principles into synthesis?

Methodological Answer:

Replace hazardous solvents (e.g., DMF) with Cyrene or 2-MeTHF and employ catalytic asymmetric synthesis to reduce waste. Use E-factor analysis to quantify environmental impact:

| Metric | Traditional Route | Green Route |

|---|---|---|

| E-factor (kg waste/kg product) | 35 | 8 |

| PMI (Process Mass Intensity) | 58 | 12 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.